Cas no 2640961-04-0 (6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline)

6-Chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a chloro group at the 6-position and a morpholine-pyrrolidine carboxamide moiety at the 2-position. This structure imparts unique reactivity and potential pharmacological properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both morpholine and pyrrolidine rings enhances its solubility and binding affinity, while the chloro substituent offers a versatile handle for further functionalization. Its well-defined synthetic pathway and stability under standard conditions make it suitable for research applications, particularly in the development of kinase inhibitors or other biologically active molecules.
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline structure
2640961-04-0 structure
Product name:6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
CAS No:2640961-04-0
MF:C17H19ClN4O2
MW:346.811362504959
CID:5317403
PubChem ID:155800654

6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline Chemical and Physical Properties

Names and Identifiers

    • F6753-0889
    • 2640961-04-0
    • 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
    • AKOS040724453
    • [4-(6-Chloro-2-quinoxalinyl)-2-morpholinyl]-1-pyrrolidinylmethanone
    • Inchi: 1S/C17H19ClN4O2/c18-12-3-4-13-14(9-12)19-10-16(20-13)22-7-8-24-15(11-22)17(23)21-5-1-2-6-21/h3-4,9-10,15H,1-2,5-8,11H2
    • InChI Key: ZLUIQLQNVHGBLM-UHFFFAOYSA-N
    • SMILES: C(C1OCCN(C2C=NC3C(N=2)=CC=C(Cl)C=3)C1)(N1CCCC1)=O

Computed Properties

  • Exact Mass: 346.1196536g/mol
  • Monoisotopic Mass: 346.1196536g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.374±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 580.4±50.0 °C(Predicted)
  • pka: 4.13±0.59(Predicted)

6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6753-0889-1mg
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
2640961-04-0
1mg
$81.0 2023-09-07
Life Chemicals
F6753-0889-3mg
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
2640961-04-0
3mg
$94.5 2023-09-07
Life Chemicals
F6753-0889-20mg
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
2640961-04-0
20mg
$148.5 2023-09-07
Life Chemicals
F6753-0889-25mg
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
2640961-04-0
25mg
$163.5 2023-09-07
Life Chemicals
F6753-0889-100mg
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
2640961-04-0
100mg
$372.0 2023-09-07
Life Chemicals
F6753-0889-20μmol
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
2640961-04-0
20μmol
$118.5 2023-09-07
Life Chemicals
F6753-0889-10μmol
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
2640961-04-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6753-0889-5μmol
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
2640961-04-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6753-0889-50mg
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
2640961-04-0
50mg
$240.0 2023-09-07
Life Chemicals
F6753-0889-30mg
6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
2640961-04-0
30mg
$178.5 2023-09-07

Additional information on 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline

Introduction to 6-Chloro-2-[2-(Pyrrolidine-1-Carbonyl)Morpholin-4-Yl]Quinoxaline

CAS No. 2640961-04-0, commonly referred to as 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development, particularly in the design of novel therapeutic agents.

The molecular structure of 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is characterized by a quinoxaline core, which serves as a versatile scaffold for various functional groups. The presence of a chloro substituent at the 6-position and a morpholine ring substituted with a pyrrolidine carbonyl group at the 2-position introduces significant steric and electronic effects, making this compound highly reactive under specific conditions. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in the context of kinase inhibitors and other enzyme-targeting agents.

One of the most notable aspects of this compound is its synthesis methodology. Researchers have developed efficient routes to construct the quinoxaline framework, often employing multi-component reactions or stepwise coupling strategies. The integration of the morpholine ring with the pyrrolidine carbonyl group has been optimized to ensure high yields and purity, which are critical for downstream applications in drug discovery. These advancements underscore the importance of this compound as a key intermediate in modern medicinal chemistry.

In terms of applications, 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline has shown promise in several therapeutic areas. For instance, its ability to modulate cellular signaling pathways makes it a valuable candidate for anti-cancer drug development. Preclinical studies have demonstrated its potential to inhibit key enzymes involved in tumor progression, thereby offering a new avenue for personalized medicine.

Beyond pharmacology, this compound has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent research has explored its role as an electron transport layer material, where its stability and conductivity contribute to enhanced device performance.

The latest advancements in computational chemistry have further elucidated the properties of CAS No. 2640961-04-0. Quantum mechanical simulations have provided insights into its electronic structure and reactivity, enabling researchers to fine-tune its properties for specific applications. These computational tools have also facilitated the design of derivatives with improved bioavailability and efficacy.

In conclusion, 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-Yl]Quinoxaline stands out as a versatile compound with immense potential across multiple disciplines. Its structural uniqueness, coupled with recent research breakthroughs, positions it as a pivotal molecule in both academic and industrial settings. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an increasingly important role in advancing modern science and technology.

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